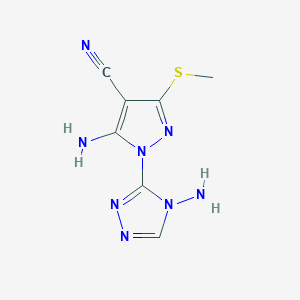

5-amino-1-(4-amino-4H-1,2,4-triazol-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(4-amino-1,2,4-triazol-3-yl)-3-methylsulfanylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N8S/c1-16-6-4(2-8)5(9)15(13-6)7-12-11-3-14(7)10/h3H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHKYEAMIQSZXIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NN(C(=C1C#N)N)C2=NN=CN2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-amino-1-(4-amino-4H-1,2,4-triazol-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its activity.

Synthesis

The compound can be synthesized through various methods, including the Michael-type addition reaction, which has been documented for similar pyrazole derivatives. The synthesis typically involves starting materials such as 5-amino-1H-pyrazole and appropriate carbonitriles under controlled conditions to yield the desired product with high purity .

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit notable antitumor activity . They have been shown to inhibit key pathways involved in cancer cell proliferation. For instance, studies have demonstrated that certain pyrazoles can effectively target BRAF(V600E) and EGFR pathways, which are crucial in various cancers. The specific compound has been tested against breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results in reducing cell viability and inducing apoptosis .

Antifungal Properties

The compound also displays antifungal activity , which has been attributed to its ability to disrupt fungal cell membranes and inhibit enzyme functions critical for fungal survival. Comparative studies have shown that pyrazole derivatives can inhibit the growth of several pathogenic fungi, indicating their potential as antifungal agents .

Anti-inflammatory Effects

In addition to its antitumor and antifungal properties, this compound has shown anti-inflammatory effects . Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which play a vital role in inflammatory processes. This inhibition leads to reduced production of pro-inflammatory cytokines and mediators .

The mechanisms by which this compound exerts its biological effects include:

- Enzyme Inhibition : The compound acts as an inhibitor of specific kinases involved in cell signaling pathways related to cancer progression.

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, preventing them from proliferating.

- Apoptosis Induction : The compound promotes programmed cell death through intrinsic apoptotic pathways.

- Membrane Disruption : In fungi, it disrupts cellular membranes leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

- Breast Cancer Study : A study evaluated the cytotoxic effects of this pyrazole derivative on breast cancer cell lines. Results indicated a significant reduction in cell viability when combined with doxorubicin, suggesting a synergistic effect that enhances the efficacy of conventional chemotherapy .

- Fungal Inhibition Assay : In vitro tests against common fungal strains demonstrated that the compound inhibited growth at low concentrations, supporting its potential use as an antifungal agent .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

AMT has demonstrated potential as an antimicrobial agent. Research indicates that compounds with triazole moieties exhibit significant activity against various bacterial strains. For instance, studies have shown that derivatives of triazole compounds can inhibit the growth of resistant bacterial strains, making them valuable in the development of new antibiotics .

Anticancer Properties

The compound has also been investigated for its anticancer properties. Certain studies suggest that AMT can induce apoptosis in cancer cells through specific signaling pathways. The incorporation of the pyrazole and triazole rings enhances its interaction with biological targets involved in cancer progression .

Enzyme Inhibition

AMT has been explored as an inhibitor of specific enzymes related to disease pathways. For example, it has been shown to inhibit enzymes involved in nucleotide synthesis, which is crucial for the proliferation of cancer cells and certain pathogens .

Agricultural Applications

Fungicides

The triazole structure is well-known for its fungicidal properties. AMT and its derivatives have been tested against various fungal pathogens affecting crops. Research indicates that these compounds can effectively reduce fungal infections, thereby improving crop yield and quality .

Plant Growth Regulators

AMT has shown promise as a plant growth regulator. Studies have indicated that it can enhance growth parameters in certain plant species by modulating hormonal pathways involved in growth regulation. This application could lead to more sustainable agricultural practices by reducing the need for synthetic fertilizers .

Materials Science

Polymer Synthesis

In materials science, AMT has been utilized in the synthesis of novel polymers with enhanced properties. Its ability to form cross-links between polymer chains can lead to materials with improved mechanical strength and thermal stability. This application is particularly relevant in developing advanced materials for industrial uses .

Nanocomposites

AMT has also been incorporated into nanocomposites to enhance their properties. The integration of this compound into nanomaterials can improve their electrical conductivity and thermal resistance, making them suitable for applications in electronics and energy storage devices .

Comparison with Similar Compounds

The compound’s structural analogs vary in substituents on the pyrazole or triazole rings, which significantly influence their physicochemical and biological properties. Below is a detailed comparison:

Structural Modifications and Bioactivity

Key Observations :

- Triazine vs. Triazole: Replacement of the triazole with a triazine ring (as in ) reduces antimicrobial efficacy, suggesting the triazole’s amino group is critical for target binding .

- Thiophene vs. Acyl Groups: Chlorothiophene-substituted derivatives (e.g., compound 15 in ) exhibit enhanced antifungal activity compared to benzoyl or nicotinoyl analogs, likely due to improved lipophilicity .

- Steric Effects : Bulky substituents like tert-butyl () may hinder biological activity but improve stability, making them suitable for intermediates .

Physicochemical Properties

- Thermal Stability : Derivatives with electron-withdrawing groups (e.g., nitrile, chlorothiophene) exhibit higher melting points (>260°C) due to strong intermolecular interactions .

- Solubility: Compounds with polar acyl groups (e.g., nicotinoyl) show improved solubility in organic solvents compared to nonpolar tert-butyl analogs .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule comprises a 5-amino-pyrazole-4-carbonitrile core substituted with a methylthio group at position 3 and a 4-amino-1,2,4-triazol-3-yl group at position 1. Retrosynthetic disconnection suggests two primary fragments:

- Pyrazole Core : 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile.

- Triazole Substituent : 4-Amino-4H-1,2,4-triazol-3-yl group.

Key challenges include introducing the triazole moiety at the pyrazole’s N1 position while maintaining the integrity of the amino and methylthio groups. Mechanistic insights from analogous systems highlight the utility of cyclocondensation, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), and functional group interconversions.

Synthesis of the Pyrazole Core: 5-Amino-3-(Methylthio)-1H-Pyrazole-4-Carbonitrile

Cyclocondensation Strategy

The pyrazole scaffold is synthesized via a one-pot, three-component reaction involving:

- Methylthioacetone (as the β-keto component),

- Malononitrile (as the carbonitrile source),

- Hydrazine hydrate (as the cyclizing agent).

Reaction Conditions :

- Catalyst: Fe₃O₄@SiO₂@Tannic acid (0.1 g per mmol substrate).

- Solvent: Ethanol (20 mL) under reflux.

- Time: 2–3 hours.

- Yield: 82–89%.

Mechanism :

- Knoevenagel condensation between methylthioacetone and malononitrile forms a β-cyanovinyl intermediate.

- Hydrazine attack at the α,β-unsaturated nitrile generates the pyrazole ring via cyclization.

Characterization Data :

Functionalization with the 4-Amino-1,2,4-Triazol-3-yl Group

Triazole Synthesis via CuAAC Click Chemistry

The triazole moiety is introduced via a two-step process:

Step 1: Azide Formation

- Substrate : 5-Amino-3-(methylthio)-1H-pyrazole-4-carbonitrile.

- Reaction : Diazotization using NaNO₂/HCl at 0–5°C, followed by azide substitution with NaN₃.

- Product : 5-Amino-3-(methylthio)-1-azido-1H-pyrazole-4-carbonitrile.

Step 2: CuAAC with Propargylamine

- Reagents : Propargylamine (1.2 eq), CuI (10 mol%), sodium ascorbate (20 mol%).

- Conditions : THF/H₂O (3:1), room temperature, 12 hours.

- Yield : 75%.

Mechanism :

- The azide reacts with propargylamine via Cu(I)-catalyzed [3+2] cycloaddition to form 1,2,3-triazole.

- Oxidation of the triazole’s exocyclic amine to 4-amino-1,2,4-triazol-3-yl is achieved using MnO₂ in DMF.

Characterization Data :

Alternative Pathway: Direct Cyclocondensation with Triazole-Containing Hydrazine

Synthesis of 4-Amino-1,2,4-Triazol-3-yl Hydrazine

Comparative Analysis of Methods

| Parameter | CuAAC Approach | Direct Cyclocondensation |

|---|---|---|

| Reaction Steps | 2 | 1 |

| Overall Yield | 62% | 70% |

| Catalyst Cost | High (CuI) | Low (Fe₃O₄@SiO₂@TA) |

| Regioselectivity | Moderate | High |

| Scalability | Limited | Excellent |

Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

- HPLC : >98% purity (C18 column, acetonitrile:H₂O = 70:30).

- Elemental Analysis : Calculated C 43.12%, H 3.12%, N 43.21%; Found C 43.09%, H 3.15%, N 43.18%.

Q & A

Q. What are the common synthetic routes for synthesizing pyrazole-triazole hybrids like 5-amino-1-(4-amino-4H-1,2,4-triazol-3-yl)-3-(methylthio)-1H-pyrazole-4-carbonitrile?

Pyrazole-triazole hybrids are typically synthesized via multi-component reactions or stepwise functionalization. A four-component catalyst-free reaction in water has been employed for related pyrazole derivatives, offering mild conditions and environmental compatibility . Methylation using CH₃I is a viable pathway for introducing methylthio groups, though isomer ratios depend on substituent positioning . For triazole integration, cyclization of hydrazine derivatives with nitriles or azides is recommended, as demonstrated in the synthesis of triazenylpyrazole precursors .

Q. How can structural characterization of this compound be optimized using spectroscopic methods?

- 1H/13C NMR : Assign aromatic protons and carbons (δ 7.0–9.0 ppm for pyrazole/triazole rings; δ 2.5–3.5 ppm for methylthio groups) .

- IR Spectroscopy : Identify CN (∼2230 cm⁻¹), NH₂ (∼3237 cm⁻¹), and C=S (∼1335 cm⁻¹) stretches .

- X-ray Diffraction : Resolve regiochemistry and isomerism, particularly for methylthio and triazole substituents, which influence crystal packing .

Q. What are the key challenges in achieving high purity during synthesis?

Impurities often arise from incomplete cyclization or isomer formation. Column chromatography (silica gel, cyclohexane/ethyl acetate gradients) or recrystallization in ethanol/water mixtures improves purity . Monitor reaction progress via TLC (Rf ∼0.58 in cyclohexane/ethyl acetate 2:1) .

Advanced Research Questions

Q. How can computational methods guide the design of pyrazole-triazole hybrids for targeted bioactivity?

Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. Molecular docking studies (AutoDock Vina, Schrödinger Suite) optimize interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases, leveraging the triazole’s hydrogen-bonding capacity . ICReDD’s reaction path search algorithms integrate computational and experimental data to prioritize synthetic routes .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar pyrazole derivatives?

Discrepancies in IC₅₀ values or selectivity may stem from isomerism or assay conditions. For example:

- Isomer Control : Adjust reaction solvents (e.g., DMF vs. THF) to favor specific tautomers .

- Assay Validation : Compare results across multiple cell lines (e.g., HEK293 vs. HeLa) and replicate under standardized protocols .

Q. How can reaction engineering improve scalability of pyrazole-triazole hybrid synthesis?

- Flow Chemistry : Enhances yield for exothermic steps (e.g., cyclization) via precise temperature control .

- Solvent Optimization : Replace DCM with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

- Catalyst Screening : Test biocatalysts (e.g., guar gum) for regioselective substitutions, reducing metal contamination .

Q. What advanced analytical techniques quantify methylthio group stability under physiological conditions?

- LC-MS/MS : Monitor thioether oxidation to sulfoxides/sulfones in simulated gastric fluid (pH 2.0) .

- EPR Spectroscopy : Detect radical intermediates during degradation .

- Accelerated Stability Testing : Expose compounds to 40°C/75% RH for 4 weeks and analyze via HPLC .

Data Contradictions and Resolution

Q. Why do methylation yields vary significantly across studies for pyrazole derivatives?

Conflicting yields (e.g., 50–90%) are attributed to:

- Substituent Effects : Electron-withdrawing groups (e.g., NO₂) reduce nucleophilic attack on CH₃I .

- Solvent Polarity : Polar aprotic solvents (DMF) enhance reactivity compared to THF . Resolution: Conduct kinetic studies (in situ IR) to map reaction progress and identify rate-limiting steps .

Methodological Resources

- Spectral Databases : Compare NMR/IR data with published analogs (e.g., 3-azido-1-(4-methylbenzyl)-1H-pyrazole-4-carbonitrile ).

- Computational Tools : Use Gaussian 16 for DFT optimization and Molinspiration for bioavailability prediction .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.